5-Bromo-4-chloro-3-nitroquinoline
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Overview
Description
5-Bromo-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal and industrial chemistry. The compound’s structure consists of a quinoline ring substituted with bromine, chlorine, and nitro groups at positions 5, 4, and 3, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-nitroquinoline typically involves a multi-step process. One common method starts with the bromination of 4-chloroquinoline, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Formation of azido or thiol-substituted quinolines.
Reduction: Formation of 5-bromo-4-chloro-3-aminoquinoline.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
5-Bromo-4-chloro-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-nitroquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
- 6-Bromo-4-chloro-3-nitroquinoline
- 5-Bromo-4-chloro-2-nitroquinoline
- 5-Bromo-3-nitroquinoline
Comparison: 5-Bromo-4-chloro-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in biological systems .
Biological Activity
5-Bromo-4-chloro-3-nitroquinoline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H5BrClN2O2 and a molecular weight of approximately 287.50 g/mol. The compound features a quinoline backbone with bromine, chlorine, and nitro functional groups that contribute to its unique chemical reactivity and biological profile.
Structural Comparison
Compound Name | Structural Differences |
---|---|
6-Bromo-4-chloro-7-fluoroquinoline | Fluorine atom at the 7th position instead of hydrogen |
7-Bromo-4-chloro-3-nitroquinoline | Bromine atom at the 7th position |
6-Bromo-4-chloroquinoline | Lacks the nitro group |
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Cytochrome P450 Enzymes : It acts as an inhibitor for cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition can significantly alter drug metabolism, impacting both efficacy and toxicity profiles in therapeutic contexts.
- Modulation of NLRP3 Inflammasome : The compound has been identified as a modulator of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This interaction suggests potential applications in treating inflammatory diseases.
- Interaction with Voltage-Gated Sodium Channels : It has been shown to interact with Nav1.7 sodium channels, which are involved in pain signaling pathways, indicating possible analgesic properties.
Cellular Effects
The compound influences various cellular processes:
- Immunomodulation : By modulating the NLRP3 inflammasome, it demonstrates immunomodulatory properties that could be beneficial in managing autoimmune conditions.
- Reduction of Prostaglandin E2 Production : In studies involving peritoneal macrophages, it has been shown to suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
Case Studies and Research Findings
- Antimalarial Activity : Recent studies have explored the synthesis of analogs based on this compound for their antimalarial properties against Plasmodium falciparum. These compounds exhibited potent activity against both asexual stages and gametocytes with low cytotoxicity in mammalian cells .
- Drug Interaction Studies : Research has highlighted the importance of this compound in understanding drug-drug interactions due to its inhibition of cytochrome P450 enzymes. This characteristic is crucial for evaluating the safety profiles of co-administered drugs.
- Potential Cancer Therapeutics : Given its ability to modulate key signaling pathways, there is ongoing research into its potential as an anticancer agent, particularly through its influence on apoptosis and cell proliferation pathways .
Properties
CAS No. |
723283-91-8 |
---|---|
Molecular Formula |
C9H4BrClN2O2 |
Molecular Weight |
287.50 g/mol |
IUPAC Name |
5-bromo-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-2-1-3-6-8(5)9(11)7(4-12-6)13(14)15/h1-4H |
InChI Key |
BQECARAQTOQALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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